methyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "methyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinate" often involves intricate procedures to achieve the desired chemical structure. For instance, Crich and Smith (2000) described a metal-free system for the generation of glycosyl triflates from thioglycosides, showcasing the complexity of synthesizing specific chemical structures (Crich & Smith, 2000). Similarly, the synthesis of methyl sulfomycinate and related compounds from diethoxyacetonitrile highlights the convergent synthesis approach (Bagley & Glover, 2006).
Molecular Structure Analysis
The molecular structure of compounds is pivotal in understanding their chemical behavior and potential applications. For example, Murugavel et al. (2017) conducted a comprehensive study on the molecular structure, spectral analysis, and computational approaches of a novel compound, providing insights into its molecular geometry, vibrational wave numbers, and theoretical properties (Murugavel et al., 2017).
Chemical Reactions and Properties
Chemical reactions and properties are central to understanding how compounds interact and their potential utility. The work of Hakomori (1964) on the permethylation of complex carbohydrates presents an example of the chemical reactions that compounds can undergo, and the importance of understanding these processes (Hakomori, 1964).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of compounds. Research often focuses on optimizing conditions to improve yield and purity, as demonstrated by Xu et al. (2018), who optimized reaction conditions for synthesizing methyl 2-methoxy-5-aminosulfonyl benzoate (Xu et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of a compound. Studies such as those by Liu et al. (2017) on the methoxysulfinyl radical offer insights into the oxidation processes and reactivity of sulfur-containing radicals, highlighting the broader chemical properties of similar compounds (Liu et al., 2017).
Scientific Research Applications
Synthetic Chemistry Applications
Methyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinate and related compounds serve as key intermediates in the synthesis of complex molecules. For instance, Weinreb amide-based synthetic equivalents have facilitated the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, showcasing their role in streamlining synthetic routes for potentially bioactive compounds (Harikrishna Kommidi et al., 2010). Additionally, the application of Lawesson's Reagent in generating cyclic analogues and fused heterocycles from glycinamides indicates the adaptability of these sulfone-based compounds in constructing diverse molecular architectures with potential biological activities (Liang‐Nian He et al., 1999).
Material Science and Electrolytes
In the domain of materials science, methyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinate derivatives contribute to the development of novel electrolytes for lithium-ion batteries. For example, mixtures of ionic liquid and sulfolane, including derivatives of methylsulfonyl compounds, have been investigated for their use in high-performance Li-ion cells, emphasizing the potential of these materials in enhancing energy storage technologies (A. Hofmann et al., 2014).
Pharmacological Research
While excluding direct applications in drug use and dosage, the structural motifs of methyl N-(3-methoxyphenyl)-N-(methylsulfonyl)glycinate play a significant role in the synthesis of biologically active molecules. For instance, the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters from syn-α-amidoalkylphenyl sulfones showcases the importance of these sulfone derivatives in producing building blocks for the development of novel pharmaceuticals (E. Foresti et al., 2003).
properties
IUPAC Name |
methyl 2-(3-methoxy-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-16-10-6-4-5-9(7-10)12(18(3,14)15)8-11(13)17-2/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEDHPCNNHWZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Methanesulfonyl-(3-methoxy-phenyl)-amino]-acetic acid methyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.